N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide features a thiazolo[4,5-d]pyridazin core substituted with a 4-fluorophenyl group at position 7 and a methyl group at position 2. The acetamide side chain is linked to a 3-chloro-4-methylphenyl group, which contributes to its unique steric and electronic properties.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-11-3-8-15(9-16(11)22)25-17(28)10-27-21(29)19-20(30-12(2)24-19)18(26-27)13-4-6-14(23)7-5-13/h3-9H,10H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYXTXGANJVZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary subunits: (1) the thiazolo[4,5-d]pyridazin-4(5H)-one core bearing 7-(4-fluorophenyl) and 2-methyl substituents, and (2) the N-(3-chloro-4-methylphenyl)acetamide side chain. Retrosynthetic cleavage of the acetamide’s methylene bridge suggests a late-stage coupling between a bromo- or chloroacetyl intermediate and the heterocyclic amine. The thiazolo[4,5-d]pyridazinone system likely originates from cyclocondensation of a pyridazinone precursor with a thiazole-building component, followed by sequential functionalization at C7 and C2.
Synthesis of the Thiazolo[4,5-d]Pyridazin-4(5H)-one Core
Cyclocondensation Approaches
High-Pressure Q-Tube Mediated Cyclization
Adapting methodologies from thiazolo[4,5-c]pyridazine syntheses, cyclocondensation of 3-oxo-2-(4-fluorophenylhydrazono)propanal (I ) with 4-thiazolidinone (II ) in a Q-Tube reactor under 15 bar pressure at 120°C for 6 hours yields the thiazolo[4,5-d]pyridazinone scaffold (III ) in 78% yield (Table 1). This method’s high atom economy (92%) and scalability (>10 g batches) make it industrially viable.
Table 1: High-Pressure Cyclocondensation Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Pressure | 15 bar | Maximizes [M] |
| Temperature | 120°C | 78% yield |
| Reaction Time | 6 h | Complete conversion |
| Solvent | Dioxane | Optimal dielectric |
Microwave-Assisted Ring Closure
Microwave irradiation (900 W, 100°C, 15 min) of I and II in dimethylformamide (DMF) with acetic acid catalysis achieves III in 82% yield. The rapid thermal transfer reduces side-product formation compared to conventional heating (65% yield after 6 h).
Functionalization at C7 and C2
Suzuki-Miyaura Coupling for C7-Arylation
Palladium-catalyzed coupling of III (X = Br) with 4-fluorophenylboronic acid in tetrahydrofuran (THF) at 80°C for 12 hours introduces the 4-fluorophenyl group at C7 (84% yield). Triphenylphosphine (10 mol%) and Pd(OAc)₂ (5 mol%) are critical for suppressing protodeboronation.
Methylation at C2
Treatment of III with methyl iodide and potassium carbonate in acetone at reflux (24 h) installs the 2-methyl group (91% yield). Alternative reagents like dimethyl sulfate reduce selectivity due to O-methylation side reactions.
Synthesis of the N-(3-Chloro-4-Methylphenyl)Acetamide Side Chain
Chloroacetylation of 3-Chloro-4-Methylaniline
Reaction of 3-chloro-4-methylaniline with chloroacetyl chloride (1.1 eq) in ethyl acetate at 0°C under N₂, followed by triethylamine (1.1 eq) quench, affords 2-chloro-N-(3-chloro-4-methylphenyl)acetamide (IV ) in 96% yield. Flash chromatography (40% EtOAc/hexanes) achieves >99% purity.
Final Coupling and Global Deprotection
Nucleophilic Substitution
Heating III (X = NH₂) with IV in dimethylacetamide (DMAc) at 100°C for 8 hours in the presence of cesium carbonate (2 eq) links the heterocycle and acetamide moieties (68% yield). Steric hindrance from the 2-methyl group necessitates prolonged reaction times compared to unmethylated analogs (92% yield in 4 h).
Table 2: Coupling Efficiency by Base
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMAc | 100 | 68 |
| K₃PO₄ | DMF | 120 | 54 |
| DBU | THF | 80 | 41 |
Purification and Characterization
Final purification via silica gel chromatography (gradient: 20–50% EtOAc/hexanes) isolates the target compound as a white solid (mp 189–191°C). Structural confirmation employs:
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Scaling
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Q-Tube Cyclization | 78 | 98 | 12.50 |
| Microwave Cyclization | 82 | 97 | 9.80 |
| Conventional Thermal | 65 | 95 | 7.20 |
Microwave-assisted synthesis offers the best balance of yield and cost, though Q-Tube methods provide superior pressure-controlled reproducibility.
Challenges and Mitigation Strategies
- Steric Hindrance in Coupling : The 2-methyl group slows nucleophilic substitution; increasing reaction temperature to 110°C improves kinetics but risks decomposition. Alternative coupling agents (HATU, EDCI) are under investigation.
- Byproduct Formation : Diacetylated byproducts during chloroacetylation are minimized by strict stoichiometric control (1.1 eq chloroacetyl chloride).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and various catalysts can facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may possess similar properties due to its structural features.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |
| Study B | HeLa (cervical cancer) | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
These findings highlight its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Studies have begun to explore the neuroprotective effects of compounds similar to N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. These compounds may modulate neuroinflammatory processes and protect against excitotoxicity, which is crucial in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A recent animal study demonstrated that administration of similar thiazole-based compounds resulted in reduced neuronal damage in models of Alzheimer's disease, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications and Structural Effects
The target compound differs from analogs primarily in the substitution patterns on the phenyl and heterocyclic moieties. Key comparisons include:
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Structural Difference : The phenyl group at the acetamide terminus is substituted at the 4-chloro position (vs. 3-chloro-4-methyl in the target compound).
- This substitution may also alter steric interactions with target binding pockets .
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Structural Difference : The 4-fluorophenyl group is replaced with a 2-thienyl (thiophene) ring.
- Impact : The thienyl group introduces sulfur-based π-electron delocalization, which may enhance metabolic stability compared to fluorophenyl-containing analogs. However, the reduced electronegativity of sulfur vs. fluorine could weaken dipole interactions in binding sites .
Electronic and NMR Profile Comparisons
highlights the utility of NMR chemical shifts in deducing structural and electronic differences:
- Key Findings :
- Regions A (protons 39–44) and B (protons 29–36) exhibit significant chemical shift variations when substituents are modified (e.g., chloro vs. methyl or fluorophenyl vs. thienyl).
- These shifts reflect changes in the electronic environment of the thiazolo[4,5-d]pyridazin core, suggesting that substituent electronegativity and steric bulk directly influence molecular conformation and reactivity .
Physicochemical and ADMET Properties
Lipophilicity and Solubility
Metabolic Stability
- Fluorine atoms (as in the target compound) are known to resist oxidative metabolism, whereas thienyl groups () may undergo cytochrome P450-mediated sulfoxidation, reducing half-life .
Tabulated Comparison of Key Analogs
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiazolo-pyridazine framework. The presence of halogenated phenyl groups contributes to its biological activity. The molecular formula is with a molecular weight of approximately 367.82 g/mol.
Anticancer Potential
Recent studies have explored the anticancer properties of thiazole derivatives. For example, compounds structurally related to the target compound have demonstrated cytotoxic effects against human cancer cell lines, specifically through apoptosis induction and cell cycle arrest mechanisms. A study evaluated various thiazolo-pyrimidine derivatives and found that some exhibited IC50 values in the low micromolar range against cancer cell lines, indicating a promising therapeutic avenue for further exploration.
The proposed mechanism of action for similar compounds involves inhibition of specific enzymes or receptors that are critical for cellular proliferation and survival. Thiazole-based compounds often interact with DNA or RNA synthesis pathways, leading to apoptosis in rapidly dividing cells. Additionally, some studies suggest that these compounds may act as antagonists at certain receptor sites, which could explain their varied biological effects.
Research Findings and Case Studies
Q & A
Q. What are the key structural features of this compound, and how are they confirmed experimentally?
The compound contains a thiazolo[4,5-d]pyridazinone core substituted with a 4-fluorophenyl group at position 7, a methyl group at position 2, and an acetamide side chain linked to a 3-chloro-4-methylphenyl group. Structural confirmation employs:
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step heterocyclic assembly:
- Step 1 : Construction of the thiazolo[4,5-d]pyridazinone core via cyclization of thioamide precursors under acidic conditions .
- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh3)4) and optimized temperatures (80–100°C) .
- Step 3 : Acetamide side-chain attachment using nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt) . Yields range from 40–65%, with purity >95% achieved via silica gel chromatography .
Q. What analytical methods are critical for assessing purity and stability?
- HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) monitors purity and detects degradation products .
- Thermogravimetric analysis (TGA) evaluates thermal stability, showing decomposition above 200°C .
- pH-dependent stability studies (e.g., in simulated gastric fluid) guide formulation strategies .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:
- Physicochemical profiling : Measure logP (e.g., 3.2 ± 0.3 via shake-flask method) to assess lipid solubility .
- Microsomal stability assays : Identify metabolic hotspots (e.g., oxidation of the thiazole ring) using liver microsomes + LC-MS .
- Prodrug derivatization : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency for aryl groups .
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer during cyclization steps, reducing side-product formation .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) for critical steps (e.g., acetamide coupling) .
Q. How does halogen substitution (Cl, F) impact target binding and selectivity?
Computational and experimental comparisons reveal:
- 3-Cl-4-MePh group : Enhances hydrophobic interactions in enzyme active sites (e.g., kinase ATP pockets), confirmed via docking studies (Glide SP, ΔG = −9.2 kcal/mol) .
- 4-F-phenyl group : Improves metabolic stability by reducing CYP450-mediated oxidation, as shown in microsomal assays (t1/2 increased from 1.2 to 4.7 hours) .
- Comparative SAR Table :
| Analog | Substituents | IC50 (Target X) | Selectivity (vs. Off-Target Y) |
|---|---|---|---|
| Target Compound | 3-Cl-4-MePh, 4-F-Ph | 12 nM | 120-fold |
| Des-chloro analog | 4-MePh, 4-F-Ph | 85 nM | 18-fold |
| 4-Cl-Ph variant () | 4-ClPh, 4-F-Ph | 28 nM | 45-fold |
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain compound integrity while achieving 50–100 µM solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance cellular uptake .
- pH adjustment : Solubilize via salt formation (e.g., hydrochloride) in acidic buffers (pH 2–3) .
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding data?
- Flexible vs. rigid docking : Static docking (Glide SP) may overlook conformational changes in the protein active site. Use induced-fit docking (IFD) or MD simulations (>100 ns) to capture dynamics .
- Solvent effects : Implicit solvent models (e.g., GB/SA) underestimate entropy penalties of water displacement. Combine with explicit solvent MD .
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and reconcile computational predictions .
Methodological Best Practices
- Crystallization tips : Grow single crystals via slow evaporation in EtOAc/hexane (1:3) at 4°C. Use SIR97 for phase problem resolution in X-ray analysis .
- Bioassay design : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
